molecular formula C13H18BrNO B2611176 2-bromo-N-mesitylbutanamide CAS No. 42276-56-2

2-bromo-N-mesitylbutanamide

Cat. No.: B2611176
CAS No.: 42276-56-2
M. Wt: 284.197
InChI Key: KDDUDDQUHKRRBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-mesitylbutanamide is an organic compound with the molecular formula C13H18BrNO. It is characterized by the presence of a bromine atom attached to the second carbon of a butanamide chain, with a mesityl group (2,4,6-trimethylphenyl) attached to the nitrogen atom. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-mesitylbutanamide typically involves the bromination of N-mesitylbutanamide. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-mesitylbutanamide can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Reduction: The carbonyl group in the butanamide chain can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The mesityl group can undergo oxidation to form corresponding quinones or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of N-mesitylbutanamide derivatives with different substituents replacing the bromine atom.

    Reduction: Formation of N-mesitylbutanol derivatives.

    Oxidation: Formation of mesitylquinones or other oxidized mesityl derivatives.

Scientific Research Applications

2-Bromo-N-mesitylbutanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes, particularly in the field of polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of 2-bromo-N-mesitylbutanamide involves its interaction with various molecular targets. The bromine atom can participate in electrophilic reactions, while the mesityl group can engage in π-π interactions with aromatic residues in proteins or other biological molecules. The butanamide chain provides a flexible linker that allows the compound to adopt different conformations, facilitating its binding to target sites.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-N-phenylbutanamide: Similar structure but with a phenyl group instead of a mesityl group.

    2-Bromo-N-tolylbutanamide: Similar structure but with a tolyl group instead of a mesityl group.

    2-Bromo-N-(2,4,6-trimethylphenyl)acetamide: Similar structure but with an acetamide chain instead of a butanamide chain.

Uniqueness

2-Bromo-N-mesitylbutanamide is unique due to the presence of the mesityl group, which provides steric hindrance and electronic effects that influence its reactivity and binding properties. The mesityl group also enhances the compound’s stability and solubility in organic solvents, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-bromo-N-(2,4,6-trimethylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c1-5-11(14)13(16)15-12-9(3)6-8(2)7-10(12)4/h6-7,11H,5H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDUDDQUHKRRBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=C(C=C1C)C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.